

# LDC1267: A Comprehensive Selectivity Profile for Drug Discovery Professionals

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An In-Depth Technical Guide on the Kinase Inhibitor LDC1267

**LDC1267** is a potent and highly selective, ATP-competitive, type II inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] This family of kinases plays a crucial role in various physiological and pathological processes, including immune regulation, efferocytosis (the clearance of apoptotic cells), and cancer progression and metastasis.[3] The unique selectivity profile of **LDC1267** makes it a valuable tool for researchers in oncology, immunology, and drug development to investigate the therapeutic potential of TAM kinase inhibition.

This technical guide provides a detailed overview of the selectivity profile of **LDC1267**, including its activity against its primary targets and a broader panel of kinases. It also outlines the experimental methodologies used to determine its binding affinities and functional effects, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action.

## **Quantitative Selectivity Profile**

The inhibitory activity of **LDC1267** has been rigorously characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data on its potency and selectivity.

Table 1: Inhibitory Activity of **LDC1267** against Primary TAM Kinase Targets



| Target | IC50 (nM) | Assay Type                           |
|--------|-----------|--------------------------------------|
| Mer    | <5        | Tracer-Based Binding Assay[4] [5]    |
| Tyro3  | 8         | Tracer-Based Binding Assay[4] [5][6] |
| AxI    | 29        | Tracer-Based Binding Assay[4] [5][6] |

Table 2: Inhibitory Activity of LDC1267 against a Selection of Off-Target Kinases

| Target   | IC50 (nM)     | Assay Type                    |
|----------|---------------|-------------------------------|
| Met      | 35            | Not Specified[2]              |
| Aurora B | 36            | Not Specified[2]              |
| Lck      | 51            | Not Specified[2]              |
| Src      | 338           | Not Specified[2]              |
| CDK8     | Not Specified | Lower activity observed[4][6] |

Table 3: Cellular Activity of LDC1267

| Cell Line                        | Effect  | IC50                 |
|----------------------------------|---|----------------------|
| Panel of 95 different cell lines | Moderately affects proliferation in 11 of the 95 cell lines | >5 μM[4][5]          |
| NKG2D-activated NK cells         | Abolishes the inhibitory effects of Gas6 stimulation        | Not Applicable[4][5] |

## **Experimental Protocols**

The selectivity profile of **LDC1267** has been established through a series of robust experimental methodologies. The key assays are detailed below.



## **Tracer-Based Kinase Binding Assay (HTRF)**

This biochemical assay was utilized to determine the IC50 values of **LDC1267** against the TAM kinases. The assay relies on the principle of competitive binding between the inhibitor and a fluorescently labeled tracer to the kinase of interest.

#### Methodology:

- Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) method was employed, using Kinase Tracer 236. This assay measures the binding and displacement of an Alexa Fluor 647-labeled tracer to a glutathione S-transferase (GST)-tagged kinase.[4]
- Detection: The binding of the tracer to the kinase is detected using a europium (Eu)-labeled anti-GST antibody. The simultaneous binding of both the tracer and the antibody to the kinase generates a Fluorescence Resonance Energy Transfer (FRET) signal.[4]
- Inhibition Measurement: The presence of an inhibitor, such as **LDC1267**, competes with the tracer for binding to the kinase, leading to a reduction in the FRET signal.[4]
- Assay Conditions: The assay was performed in a buffer containing 20 mM HEPES (pH 8.0), 1 mM DTT, 10 mM MgCl2, and 0.01% Brij35. The final concentrations of the components were 5 nM kinase, 15 nM fluorescent tracer, and 2 nM LanthaScreen Eu-anti-GST antibody.
   [4]
- Data Acquisition: The FRET signal was quantified using an EnVision Multilabel Reader 2104 after a 1-hour incubation period.[4]

## KINOMEscan™ Selectivity Profiling

To assess the broader selectivity of **LDC1267**, a KINOMEscan<sup>™</sup> assay was performed, screening the compound against a panel of 456 kinases. This method provides a comprehensive overview of the inhibitor's interactions across the human kinome.

#### Methodology:

 Assay Principle: The KINOMEscan<sup>™</sup> platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.



- Screening: LDC1267 was screened at a concentration of 1 μM against 456 kinases.[2]
- Results: The results indicated that at this concentration, LDC1267 inhibited 39 out of the 456 tested kinases to a level of less than 10% of remaining activity, demonstrating its high selectivity.[2] For a detailed list of the inhibited kinases, please refer to the supplementary information of the primary publication by Paolino et al., Nature 2014.[4]

## **Quantitative Chemical Proteomics**

To confirm the cellular selectivity of **LDC1267**, a quantitative chemical proteomics approach was employed. This technique identifies the protein targets of a small molecule within a complex cellular lysate.

#### Methodology:

- Principle: This method involves the use of an immobilized, non-selective kinase inhibitor
  matrix to capture a broad range of kinases from a cell lysate. The elution of these captured
  kinases is then performed using the test compound (LDC1267).[2]
- Cell Lysate: Lysates from Hs578t cells were used for this experiment.[2]
- Target Identification: The proteins eluted by LDC1267 were identified and quantified using
  mass spectrometry. This approach identified Axl and Met as high-affinity protein targets of
  LDC1267, with dissociation constants (Kd) of approximately 30 nM.[2]
- Selectivity Confirmation: Other kinases identified in the cell-free KINOMEscan<sup>™</sup> assay, such as Aurora, Lck, and CDK8, did not bind to the kinase inhibitor matrix in this cellular context, highlighting the even greater selectivity of LDC1267 within a cellular environment.[2]

### **Visualizations**

To further elucidate the experimental processes and biological context of **LDC1267**, the following diagrams are provided.

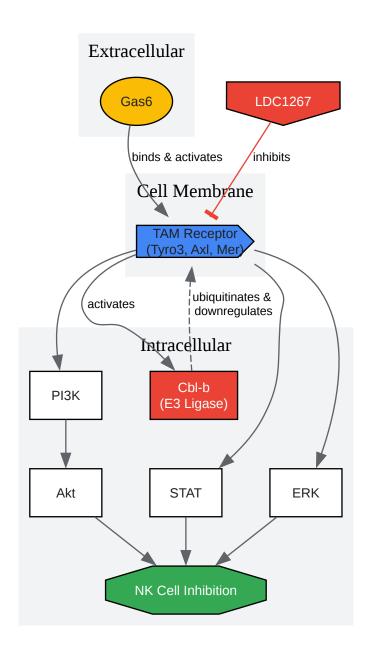




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Caption: Experimental workflow for characterizing LDC1267's selectivity.

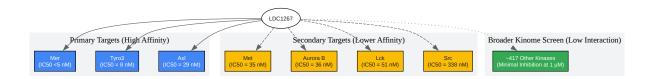




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Caption: Simplified TAM receptor signaling pathway and the inhibitory action of LDC1267.





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Caption: Logical relationship of **LDC1267**'s binding affinities across different kinase families.

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